1-Methyl-4-(prop-2-yn-1-yl)piperazine
Overview
Description
1-Methyl-4-(prop-2-yn-1-yl)piperazine is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a piperazine ring substituted with a methyl group and a prop-2-yn-1-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-4-(prop-2-yn-1-yl)piperazine can be synthesized through several synthetic routes. One common method involves the reaction of 1-methylpiperazine with propargyl bromide under basic conditions. The reaction typically takes place in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes. These methods ensure the efficient production of the compound while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(prop-2-yn-1-yl)piperazine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable electrophiles.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be further utilized in different applications.
Scientific Research Applications
1-Methyl-4-(prop-2-yn-1-yl)piperazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biological systems and as a potential pharmacological agent.
Medicine: It has potential therapeutic applications, including the development of new drugs.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 1-Methyl-4-(prop-2-yn-1-yl)piperazine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist to certain receptors, influencing biological processes and pathways.
Comparison with Similar Compounds
1-Methyl-4-(prop-2-yn-1-yl)piperazine is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Piperazine derivatives, propargylamines, and other piperazine-based compounds.
Uniqueness: The presence of the prop-2-yn-1-yl group and the methyl group on the piperazine ring distinguishes this compound from others, providing unique chemical and biological properties.
Biological Activity
1-Methyl-4-(prop-2-yn-1-yl)piperazine, also known by its CAS number 45813-02-3, is a piperazine derivative with notable biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in neuropharmacology and as a scaffold for drug development. This article reviews the biological activity of this compound based on recent research findings, including its pharmacological effects, mechanisms of action, and potential therapeutic uses.
- Molecular Formula: C₈H₁₄N₂
- Molecular Weight: 138.21 g/mol
- CAS Number: 45813-02-3
Pharmacological Profile
The biological activity of this compound can be categorized into several key areas:
1. Neuropharmacological Effects
Research indicates that this compound exhibits significant effects on neurotransmitter systems. It has been studied for its potential as a selective serotonin reuptake inhibitor (SSRI), which may contribute to its antidepressant properties.
Table 1: Summary of Neuropharmacological Activities
2. Antimicrobial Activity
Preliminary studies have shown that this compound possesses antimicrobial properties against various bacterial strains. The compound's structure allows it to penetrate bacterial cell membranes effectively.
Table 2: Antimicrobial Efficacy
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL | |
Pseudomonas aeruginosa | 128 µg/mL |
The mechanisms underlying the biological activities of this compound are multifaceted:
Neurotransmitter Interaction
The compound's interaction with serotonin and dopamine receptors suggests a role in modulating mood and behavior. Studies utilizing molecular docking simulations have demonstrated favorable binding affinities to these receptors, indicating potential as a therapeutic agent in mood disorders.
Antimicrobial Mechanism
The antimicrobial activity is hypothesized to arise from the disruption of bacterial cell membrane integrity and interference with metabolic pathways. Further investigations are required to elucidate the specific targets within microbial cells.
Case Studies
Several case studies have highlighted the efficacy of this compound in various experimental models:
- Antidepressant Efficacy : A study involving chronic social stress models in rodents demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors, as measured by forced swim tests and sucrose preference tests.
- Antimicrobial Activity : In vitro studies conducted against clinical isolates of Staphylococcus aureus revealed that the compound exhibited bactericidal effects, with time-kill assays showing rapid bacterial death at concentrations above the MIC.
Properties
IUPAC Name |
1-methyl-4-prop-2-ynylpiperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-3-4-10-7-5-9(2)6-8-10/h1H,4-8H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXAORINZJERRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20542699 | |
Record name | 1-Methyl-4-(prop-2-yn-1-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20542699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
45813-02-3 | |
Record name | 1-Methyl-4-(prop-2-yn-1-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20542699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-4-(prop-2-yn-1-yl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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